molecular formula C8H13NO B14010131 3-Azabicyclo[3.3.1]nonan-2-one CAS No. 2555-12-6

3-Azabicyclo[3.3.1]nonan-2-one

Cat. No.: B14010131
CAS No.: 2555-12-6
M. Wt: 139.19 g/mol
InChI Key: FQGRBOKULBNSIK-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.3.1]nonan-2-one is a bicyclic compound that features a nitrogen atom within its structure. This compound is part of the azabicyclo family, which is known for its diverse biological activities and structural complexity. The unique bicyclic structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azabicyclo[3.3.1]nonan-2-one can be achieved through several methods. One common approach involves the radical C-carbonylation of methylcyclohexylamines . This method requires the use of high-pressure carbon monoxide to ensure cyclization. Another method involves a one-pot tandem Mannich annulation, where aromatic ketones, paraformaldehyde, and dimethylamine are used as precursors .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the scalability of the aforementioned synthetic routes suggests that they could be adapted for larger-scale production. The use of high-pressure reactors and continuous flow systems could potentially enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Azabicyclo[3.3.1]nonan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in enantioselective sulfoxidation reactions catalyzed by chiral manganese (salen) complexes . Additionally, it can form imino amides and imino alkenes through bridged-Ritter reactions .

Common Reagents and Conditions:

Major Products:

    Oxidation: Enantioselective sulfoxides.

    Reduction: 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines.

    Substitution: Oximes, hydrazones, and azines.

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.3.1]nonan-2-one and its derivatives often involves interaction with specific molecular targets and pathways. For instance, its antiprotozoal activity is attributed to the presence of basic side chains that interact with the amino substituent of a bridgehead atom . These interactions can disrupt the normal function of protozoan parasites, leading to their death.

Comparison with Similar Compounds

3-Azabicyclo[3.3.1]nonan-2-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its versatile reactivity and wide range of applications, making it a valuable compound in both academic and industrial research.

Properties

IUPAC Name

3-azabicyclo[3.3.1]nonan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-8-7-3-1-2-6(4-7)5-9-8/h6-7H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQGRBOKULBNSIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)C(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30279929
Record name 3-azabicyclo[3.3.1]nonan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30279929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2555-12-6
Record name NSC14679
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14679
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-azabicyclo[3.3.1]nonan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30279929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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